molecular formula C21H24O B15440137 2,4-Diphenylhexahydrochroman CAS No. 72567-24-9

2,4-Diphenylhexahydrochroman

Cat. No.: B15440137
CAS No.: 72567-24-9
M. Wt: 292.4 g/mol
InChI Key: FNRDGIXMRRWBJV-UHFFFAOYSA-N
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Description

2,4-Diphenylhexahydrochroman (CAS 72567-24-9) is an organic compound with the molecular formula C21H24O and a molecular weight of 292.42 g/mol . It is a chroman derivative characterized by its two phenyl substituents at the 2 and 4 positions of the octahydrochromene ring system . Key predicted physical properties include a density of approximately 1.052 g/cm³ and a high boiling point of 432.4°C at 760 mmHg . The compound is also known by several synonyms, including 2,4-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene . As a chromane-based scaffold, this compound serves as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. It is particularly useful for exploring structure-activity relationships in drug discovery and for the synthesis of more complex, pharmacologically relevant molecules . Researchers can utilize this building block in the development of compounds for various biochemical and pharmacological studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

72567-24-9

Molecular Formula

C21H24O

Molecular Weight

292.4 g/mol

IUPAC Name

2,4-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene

InChI

InChI=1S/C21H24O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-6,9-12,18-21H,7-8,13-15H2

InChI Key

FNRDGIXMRRWBJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(CC(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • 2,4-Diphenylhexahydrochroman vs. 4´,7-Dihydroxy-4-phenyl-chroman-2-ones (e.g., compound 3l in ): The former lacks oxygenated substituents (e.g., hydroxyl or methoxy groups) but features phenyl groups at both 2- and 4-positions.
  • Hexahydrochroman Core vs.

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

Compound Molecular Formula Melting Point (°C) Key Spectral Data (HRMS/NMR) Source
2,4-Diphenylhexahydrochroman C21H24O Data not provided Not available in evidence -
4´,7-Dihydroxy-4-phenyl-chroman-2-one (3l) C17H16O6 162–163 1H NMR (δ 2.25–6.90 ppm), HRMS [M+H]+: 399.1679
Cationic cyclopentadienyliron chromene Variable Not reported Characterized by UV-Vis and FT-IR spectra

Notes:

  • The absence of polar groups (e.g., -OH) in 2,4-diphenylhexahydrochroman likely reduces water solubility compared to hydroxylated analogs like 3l .
  • Saturation in the chroman ring may shift NMR signals upfield due to reduced electron delocalization.

Anti-inflammatory and Antiviral Effects :

Q & A

Q. Table 1: Comparative Synthesis Conditions

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
BF₃·Et₂ODMF10068≥95%
H₂SO₄Toluene12052≥90%

Multi-step purification (e.g., column chromatography, recrystallization) is critical for isolating high-purity products .

Which analytical techniques are most reliable for characterizing 2,4-Diphenylhexahydrochroman?

Methodological Answer:

  • Structural Elucidation : Use ¹H/¹³C NMR to confirm stereochemistry and substituent positions. Compare experimental shifts with DFT-calculated spectra to resolve ambiguities .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns achieves >98% purity thresholds, as validated in similar chroman derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

How can contradictions in spectroscopic data (e.g., NMR shifts) for 2,4-Diphenylhexahydrochroman derivatives be resolved?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography to resolve stereochemical conflicts. For example, crystallographic data for 7-Hydroxy-3-(4-hydroxybenzyl)chroman confirmed substituent orientations .
  • Computational Modeling : DFT calculations (M06-2X/6-311+G(d,p)) predict NMR chemical shifts and optimize geometries, reducing experimental discrepancies .

What computational methods predict the environmental degradation pathways of 2,4-Diphenylhexahydrochroman?

Methodological Answer:

  • Mechanistic Studies : Use DFT to model reaction pathways with hydroxyl radicals (•OH), as demonstrated for 2,4-dinitroanisole degradation. Key steps include:
    • Adduct Formation : •OH attacks aromatic rings, forming hydroxylated intermediates.
    • Ring Cleavage : Quinone radicals undergo C-C bond rupture, yielding smaller carboxylic acids .
  • Solvent Effects : Incorporate SMD continuum models to simulate aqueous-phase reactivity .

Q. Table 2: Key DFT Parameters for Degradation Studies

ParameterValue
Basis Set6-311+G(d,p)
Solvent ModelSMD (Water)
Energy Threshold (kcal/mol)≤5.0 (for viable pathways)

How do structural modifications of 2,4-Diphenylhexahydrochroman affect its bioactivity?

Methodological Answer:

  • Pharmacophore Mapping : Replace phenyl groups with electron-withdrawing substituents (e.g., -Cl) to enhance binding to histamine receptors, as seen in diphenhydramine derivatives .
  • In Silico Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., H1 receptors). Compare binding energies (ΔG) of analogs to identify potent candidates .

What advanced oxidation processes (AOPs) effectively degrade 2,4-Diphenylhexahydrochroman in aquatic systems?

Methodological Answer:

  • Fenton Reactions : Combine Fe²⁺/H₂O₂ to generate •OH, achieving >90% degradation in 60 minutes at pH 3.0 .
  • Photocatalysis : TiO₂/UV systems mineralize chroman derivatives via hydroxylation and ring-opening, as validated for similar compounds .

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